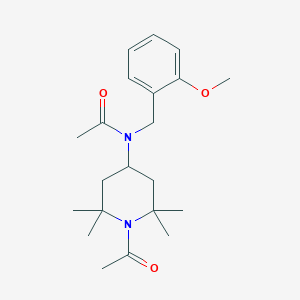![molecular formula C16H29N3O2 B5309568 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5309568.png)
3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride, also known as MDL-100,240, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to possess a wide range of biological activities.
Wirkmechanismus
The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride acts as a potent and selective antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the activation of the receptor by glutamate. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which in turn leads to a decrease in neuronal excitability and synaptic transmission.
Biochemical and physiological effects:
The antagonistic activity of 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride on the NMDA receptor has been found to have a wide range of biochemical and physiological effects. These include a decrease in the release of neurotransmitters such as dopamine and serotonin, a decrease in the activity of enzymes such as nitric oxide synthase and cyclooxygenase, and a decrease in the expression of various genes involved in neuronal plasticity and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride in lab experiments is its potent and selective antagonistic activity against the NMDA receptor. This allows for the precise manipulation of neuronal activity and synaptic plasticity, which can be useful in studying various neurological disorders. However, one of the limitations of using 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride is its potential off-target effects, which can lead to unwanted side effects and complications.
Zukünftige Richtungen
There are several future directions for the study of 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride and its potential therapeutic applications. These include the development of more potent and selective NMDA receptor antagonists, the investigation of the role of the NMDA receptor in various neurological disorders, and the development of novel therapeutic strategies based on the modulation of NMDA receptor activity. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride in humans.
Synthesemethoden
The synthesis of 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride can be achieved through a multi-step process, which involves the reaction of 3-(4-morpholinyl)propanoic acid with 3,9-diazaspiro[5.5]undecane in the presence of a suitable coupling agent. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been found to possess potent and selective antagonistic activity against the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. As such, 3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride has been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c20-15(1-8-18-11-13-21-14-12-18)19-9-4-16(5-10-19)2-6-17-7-3-16/h17H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDPZBCECMRHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5309493.png)
![methyl 4-[1-[3-(dimethylamino)propyl]-4-hydroxy-3-(4-isopropoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5309497.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)
![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valine](/img/structure/B5309583.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)